The synthesis of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:
The molecular structure of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 can be described as follows:
The detailed structure can be visualized using molecular modeling software, which can depict the three-dimensional conformation and interactions within the molecule .
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 participates in various chemical reactions, primarily involving enzymatic cleavage by proteases. These reactions can be characterized by:
The mechanism of action for MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 revolves around its role as a substrate for specific proteases. Upon binding to the active site of an enzyme:
The physical and chemical properties of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 include:
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 has significant applications in scientific research:
The compound MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH₂ is a synthetic 13-residue peptide with strategic modifications for functional applications. Its linear sequence is:
Key residue functionalities include:
Table 1: Amino Acid Sequence and Functional Roles
Position | Residue/Modification | Role |
---|---|---|
1 | MCA | Fluorophore group for detection |
2 | Proline | Structural rigidity |
3 | Leucine | Hydrophobic stabilization |
4 | Alanine | Structural simplicity |
5 | Glutamine | Polarity and hydrogen bonding |
6 | Alanine | Structural simplicity |
7 | Valine | Hydrophobic stabilization |
8 | Dap(DNP) | Fluorescence quencher |
9 | Arginine | Solubility enhancement |
10–12 | Serine-Serine-Serine | Hydrophilicity and protease accessibility |
13 | Arginine-NH₂ | C-terminal charge modulation |
The molecular formula is C₆₉H₁₀₃N₂₃O₂₄ (molecular weight: 1,638.7 g/mol), as confirmed by high-resolution mass spectrometry [2].
This peptide features non-ribosomal modifications critical for its biochemical utility:
Upon enzymatic cleavage (e.g., by TACE between Val⁷ and Dap(DNP)⁸), spatial separation of MCA and DNP abolishes FRET, yielding a 10–50-fold increase in fluorescence intensity. This design enables real-time monitoring of protease activity [2].
Computational studies predict a flexible, extended conformation due to:
Homology modeling is impractical due to the lack of close structural homologs. Instead, ab initio folding simulations (e.g., Rosetta, GROMACS) suggest the DNP group partially buries within hydrophobic pockets (Val⁷, Leu³), stabilizing the quenched state [8].
Table 2: Stability and Solubility Profiles
Condition | Observation | Recommendation |
---|---|---|
Aqueous buffer (pH 7.4) | >95% solubility at 1 mM | Use fresh or freeze aliquots |
DMSO stock (10 mM) | Stable for 6 months at –20°C | Avoid freeze-thaw cycles >5× |
Alkaline pH (pH 9.0) | 30% degradation after 12 hours (25°C) | Limit exposure to pH 7–8 |
Oxidative conditions | Moderate serine oxidation | Add antioxidants (e.g., TCEP) |
The compound exhibits dual spectroscopic signatures:
This profile enables sensitive detection of proteolytic activity with a signal-to-background ratio >10:1 in enzyme kinetics assays [7].
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